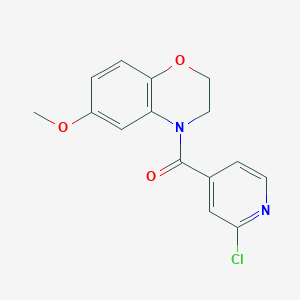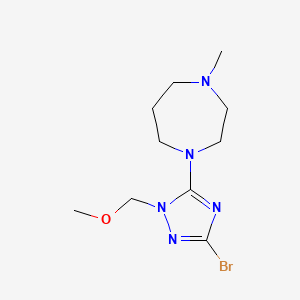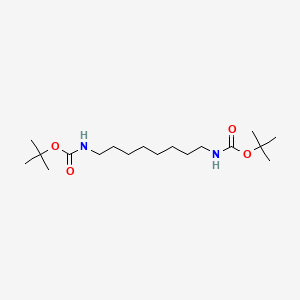![molecular formula C21H23F3N6O B2953268 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021061-17-5](/img/structure/B2953268.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is an organic compound featuring a complex structure with significant potential in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Ring: This step begins with the cyclization of appropriate precursors under controlled conditions.
Azepane Integration: Incorporating the azepane ring involves nucleophilic substitution reactions.
Benzamide Formation: Final assembly via amide bond formation with a trifluoromethyl benzamide derivative.
Industrial Production Methods: In industrial settings, the production of this compound often uses automated synthesis equipment, ensuring precise control over reaction conditions like temperature, pressure, and reagent concentration to achieve high yields and purity.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the azepane ring, resulting in various oxidized derivatives.
Reduction: Reductive amination can be employed to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and pyrazolopyrimidine rings.
Common Reagents and Conditions Used
Oxidizing agents: Such as PCC, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts like palladium or platinum complexes.
Major Products Formed from These Reactions: Oxidized and reduced derivatives of the azepane and pyrazolopyrimidine moieties, along with various substituted benzamide products.
科学的研究の応用
Comprehensive Description: This compound has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis, aiding the construction of more complex molecules.
Biology: Its derivatives can be studied for potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic potential in treating various diseases, possibly acting as inhibitors for specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
作用機序
Mechanism by Which the Compound Exerts Its Effects: The compound's effects depend on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activities by binding to active sites or allosteric regions.
Molecular Targets and Pathways Involved
Enzymatic Targets: Could include kinases, proteases, or other critical enzymes in biochemical pathways.
Receptor Pathways: Modulates signaling pathways by binding to various receptor types, influencing downstream effects.
類似化合物との比較
Comparison with Other Similar Compounds: Compared to other pyrazolopyrimidine derivatives, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl benzamide group, which imparts distinct electronic and steric properties.
List of Similar Compounds
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(4-(tetrahydropyran-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
特性
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c22-21(23,24)16-7-5-6-15(12-16)20(31)25-8-11-30-19-17(13-28-30)18(26-14-27-19)29-9-3-1-2-4-10-29/h5-7,12-14H,1-4,8-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYXSODDUORTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2953186.png)
![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)
![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)


![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2953206.png)
![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)
